1-(2-Nitroethyl)cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-nitroethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)7(2-1-3-7)4-5-8(11)12/h1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOCFAQTUUKSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid typically involves the nitration of cyclobutane derivatives followed by carboxylation
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitroethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The nitroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(2-Nitroethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular pathways and biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Similar Cyclobutane Carboxylic Acids
Structural and Physicochemical Comparisons
The table below summarizes key structural and molecular features of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid and its analogs:
*Estimated properties based on analogs.
Key Observations:
- Substituent Effects : The nitroethyl group imparts higher polarity and acidity compared to alkyl (e.g., sec-butyl) or halogenated (e.g., chloroethyl) analogs. This is due to the nitro group’s strong electron-withdrawing capability, which stabilizes the deprotonated carboxylate .
- In contrast, smaller groups like ethynyl () maintain ring strain, favoring applications in rigid molecular architectures.
- Solubility Trends : The oxan-2-yl derivative () exhibits improved aqueous solubility due to the oxygen-rich tetrahydropyran group, whereas sec-butyl analogs () are more lipophilic.
Biological Activity
1-(2-Nitroethyl)cyclobutane-1-carboxylic acid (CAS No. 2445793-09-7) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a nitroethyl group and a carboxylic acid moiety. The presence of the nitro group is significant as it may influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth, although specific MIC values have yet to be standardized across studies.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that derivatives of nitroalkanes, including this compound, can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown micromolar activity against multiple cancer cell lines such as HeLa and A549 .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Nitro compounds are known to generate ROS, which can lead to oxidative stress in cells, ultimately causing cell death.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cell signaling pathways, modulating their activity and leading to apoptosis in cancer cells .
Study on Anticancer Activity
A study focused on the synthesis and evaluation of various nitroalkane derivatives highlighted the potential of this compound in inducing apoptosis in resistant cancer cell lines. The results indicated that compounds with similar structural features could effectively target pathways involved in cell survival .
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that the compound exhibited varying degrees of inhibition depending on the bacterial strain, warranting further exploration into its structure-activity relationship.
Q & A
Q. What are the established synthetic routes for 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis, followed by functionalization. For the nitroethyl group, a Michael addition or nitroalkane alkylation can be employed. Reaction optimization includes:
- Catalysts : Transition metals (e.g., Pd for cross-coupling) or organocatalysts improve regioselectivity .
- Temperature : Lower temperatures (0–25°C) reduce side reactions like decarboxylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclobutane Formation | [2+2] Photocycloaddition, UV light | 45–60 | 85–90 |
| Nitroethyl Addition | Nitroethane, K₂CO₃, DMF, 80°C | 30–40 | 75–85 |
Q. How does the nitroethyl substituent influence the compound’s acidity compared to other cyclobutane-carboxylic acids?
Methodological Answer: The electron-withdrawing nitro group increases carboxylic acid acidity by stabilizing the conjugate base. This can be quantified via:
- pKa Measurement : Titration in aqueous/organic solvents (e.g., DMSO-water) .
- Computational Analysis : Density Functional Theory (DFT) calculates charge distribution and resonance effects .
Comparison with Analogues :
| Compound | Substituent | pKa |
|---|---|---|
| This compound | Nitroethyl | ~2.5 |
| 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | Methoxyethyl | ~4.2 |
| 1-Aminocyclobutane-1-carboxylic acid | Amino | ~5.8 |
Q. What spectroscopic techniques are optimal for characterizing this compound, and what key signatures are expected?
Methodological Answer:
- NMR :
- IR : Strong C=O stretch (~1700 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 215 (C₉H₁₃NO₄⁺) with fragmentation at the cyclobutane ring .
Advanced Research Questions
Q. What reaction mechanisms govern the decarboxylation of this compound under thermal stress?
Methodological Answer: Decarboxylation proceeds via a six-membered cyclic transition state, where the nitro group stabilizes the developing negative charge. Key steps:
Proton Transfer : Carboxylic acid proton shifts to β-carbon.
CO₂ Release : Cyclobutane ring strain accelerates CO₂ elimination.
Experimental Validation :
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Simulations : Use software (AutoDock Vina) to model binding to active sites (e.g., cyclooxygenase-2) .
- Molecular Dynamics (MD) : Simulate conformational stability of the nitroethyl group in hydrophobic pockets .
Key Findings :
| Target | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -8.2 | H-bond (carboxylic acid), van der Waals (nitroethyl) |
| GABA Receptor | -6.5 | π-Stacking (cyclobutane), electrostatic (NO₂) |
Q. How do structural modifications (e.g., substituent position) resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies arise from stereochemical or regiochemical variations. Strategies include:
- Stereoselective Synthesis : Chiral catalysts (e.g., Jacobsen’s catalyst) control nitroethyl orientation .
- SAR Studies : Compare analogues (e.g., 1-(3-nitropropyl) vs. 2-nitroethyl) in bioassays .
Data Reconciliation Example :
| Compound | IC₅₀ (COX-2 Inhibition, μM) | Notes |
|---|---|---|
| 1-(2-Nitroethyl) | 12.3 ± 1.2 | Optimal steric fit |
| 1-(3-Nitropropyl) | 45.7 ± 3.1 | Poor alignment in active site |
Safety and Stability Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
